molecular formula C5H10O5 B13393392 (3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Cat. No.: B13393392
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-OVEKKEMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-xylulose, also known as L-threo-pentulose, is a rare sugar classified as a monosaccharide. It is an intermediate in certain metabolic pathways of both eukaryotes and prokaryotes. L-xylulose was first identified in 1913 in the urine of a patient with pentosuria. This compound has significant physiological effects, such as acting as an inhibitor of α-glucosidase and decreasing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-xylulose can be synthesized chemically, although the process is challenging and yields are typically low. One method involves the refluxing of L-ribulose in dry pyridine . due to the difficulties associated with chemical synthesis, biosynthesis is often preferred.

Industrial Production Methods: Biotransformation is a more efficient method for producing L-xylulose. This involves the conversion of xylitol to L-xylulose using the enzyme xylitol 4-dehydrogenase . This method is more sustainable and yields higher amounts of L-xylulose compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: L-xylulose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products:

    L-xylonic acid: Formed through oxidation.

    Xylitol: Formed through reduction.

Scientific Research Applications

Mechanism of Action

L-xylulose exerts its effects primarily through its role as an intermediate in metabolic pathways. It is converted to xylitol by the enzyme L-xylulose reductase, which is found in the liver and kidneys of mammals . This conversion is crucial for the metabolism of L-xylulose and its subsequent physiological effects.

Comparison with Similar Compounds

  • L-ribulose
  • L-xylose
  • D-psicose

Comparison: L-xylulose is unique due to its specific physiological functions, such as its role as an inhibitor of α-glucosidase and its ability to decrease blood glucose levels . While other rare sugars like L-ribulose and L-xylose also have significant biological effects, L-xylulose’s specific applications in medicine and industry make it particularly valuable.

Biological Activity

Overview

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol, also known as D-xylulose, is a pentose sugar with the molecular formula C5H10O5. Its unique stereochemistry and hydroxyl functional groups contribute to its biological activity, making it a compound of interest in various biochemical and pharmacological studies. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5H10O5
  • CAS Number : 20750-28-1
  • SMILES Notation : OC[C@@]1(O)OCC@@H[C@@H]1O

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding facilitated by its hydroxyl groups. This interaction can influence metabolic pathways related to carbohydrate metabolism and signal transduction processes.

Key Mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Signal Transduction : It may modulate signaling pathways by altering the conformation of proteins upon binding.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Metabolic Role :
    • It plays a crucial role in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular respiration.
    • D-xylulose is involved in the conversion of xylitol to D-xylulose via the enzyme NAD+-linked xylitol dehydrogenase .
  • Antioxidant Properties :
    • Studies have indicated that pentoses can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Potential Therapeutic Applications :
    • Research suggests that derivatives of this compound may have potential therapeutic effects in managing conditions such as diabetes and metabolic disorders due to their influence on glucose metabolism .

Case Studies

Several studies highlight the biological significance of this compound:

StudyFindings
Investigated the interaction of D-xylulose with enzymes in carbohydrate metabolism; showed significant modulation of enzyme activity.
Analyzed the antioxidant capacity of pentose sugars; found D-xylulose to effectively reduce oxidative stress markers in vitro.
Explored the metabolic pathways involving D-xylulose; identified its role in enhancing NADPH production critical for biosynthetic reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar pentoses:

CompoundMolecular FormulaBiological Activity
RiboseC5H10O5Energy metabolism; nucleotide synthesis
XylitolC5H12O5Sugar alcohol; potential anti-cariogenic properties
D-XyloseC5H10O5Involved in carbohydrate metabolism; used in diagnostic tests

Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m1/s1

InChI Key

LQXVFWRQNMEDEE-OVEKKEMJSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.